molecular formula C15H30O2 B14735139 Heptan-3-yl octanoate CAS No. 5457-74-9

Heptan-3-yl octanoate

Cat. No.: B14735139
CAS No.: 5457-74-9
M. Wt: 242.40 g/mol
InChI Key: XIWKFLBGDLYRDD-UHFFFAOYSA-N
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Description

Heptan-3-yl octanoate is an organic compound with the molecular formula C15H30O2. It is an ester formed from heptan-3-ol and octanoic acid. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptan-3-yl octanoate can be synthesized through the esterification reaction between heptan-3-ol and octanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions: Heptan-3-yl octanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Heptan-3-ol and octanoic acid.

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

Scientific Research Applications

Heptan-3-yl octanoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of heptan-3-yl octanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing heptan-3-ol and octanoic acid. These metabolites can then exert their effects through various biochemical pathways, including modulation of enzyme activity and interaction with cellular membranes .

Comparison with Similar Compounds

Uniqueness: Heptan-3-yl octanoate is unique due to its specific combination of heptan-3-ol and octanoic acid, which imparts distinct physicochemical properties and a unique fruity odor. This makes it particularly valuable in the flavor and fragrance industry .

Properties

CAS No.

5457-74-9

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

heptan-3-yl octanoate

InChI

InChI=1S/C15H30O2/c1-4-7-9-10-11-13-15(16)17-14(6-3)12-8-5-2/h14H,4-13H2,1-3H3

InChI Key

XIWKFLBGDLYRDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC(CC)CCCC

Origin of Product

United States

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